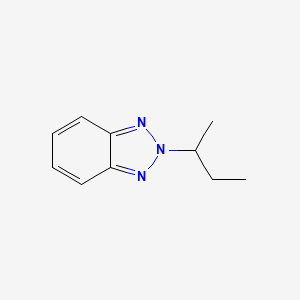

2-sec-butyl-2H-benzotriazole

概要

説明

2-sec-butyl-2H-benzotriazole is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including 2-sec-butyl-2H-benzotriazole, exhibit notable antimicrobial properties. A study by Al-Omran et al. synthesized various benzotriazole derivatives and evaluated their antibacterial activity against a range of pathogens. Compounds showed significant bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antiprotozoal Activity

Benzotriazole derivatives have also been studied for their antiprotozoal effects. For instance, N-benzenesulfonylbenzotriazole was found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent reduction in parasite viability, showcasing its potential as an antiprotozoal agent .

Analgesic and Anti-inflammatory Properties

Research has revealed that certain benzotriazole derivatives possess analgesic and anti-inflammatory properties. A series of chlorosubstituted benzotriazoles were synthesized and tested for these activities, with some compounds showing moderate efficacy .

Material Science Applications

Ultraviolet Absorption

this compound is utilized as an ultraviolet (UV) light absorber in various materials. It is particularly effective in coatings and plastics to enhance UV stability, preventing degradation caused by sunlight exposure. Its incorporation into polymer formulations has been shown to improve the longevity and durability of products used in outdoor applications .

Stabilization of Polymers

The compound is also employed to stabilize polymers against UV radiation. Studies have indicated that adding benzotriazole derivatives can significantly reduce photodegradation in polyolefins and other plastics, making them suitable for extended outdoor use .

Environmental Applications

Biodegradation Studies

The environmental impact of benzotriazoles has been a subject of research due to their persistence in ecosystems. Studies have focused on the biodegradation pathways of these compounds, assessing their potential risks to aquatic life and overall environmental health .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial activity of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that this compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: UV Stabilization in Coatings

In a practical application, a formulation containing this compound was tested for UV stability in automotive paints. The results showed a significant reduction in color fading and gloss loss after prolonged exposure to UV light compared to control samples without the compound .

Data Tables

| Application Area | Specific Use Case | Efficacy/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Significant bactericidal activity against pathogens |

| Antiprotozoal agents | Dose-dependent inhibition of T. cruzi growth | |

| Material Science | UV light absorber | Enhanced durability in outdoor applications |

| Polymer stabilization | Reduced photodegradation in polyolefins | |

| Environmental Science | Biodegradation studies | Assessment of persistence and ecological impact |

特性

分子式 |

C10H13N3 |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

2-butan-2-ylbenzotriazole |

InChI |

InChI=1S/C10H13N3/c1-3-8(2)13-11-9-6-4-5-7-10(9)12-13/h4-8H,3H2,1-2H3 |

InChIキー |

SQKUHHJDUDEYLV-UHFFFAOYSA-N |

正規SMILES |

CCC(C)N1N=C2C=CC=CC2=N1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。